![molecular formula C14H22N6O B15063184 2-{[6-(Cyclohexylamino)-9-methyl-9H-purin-2-yl]amino}ethan-1-ol CAS No. 925254-30-4](/img/structure/B15063184.png)
2-{[6-(Cyclohexylamino)-9-methyl-9H-purin-2-yl]amino}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-(Cyclohexylamino)-9-methyl-9H-purin-2-yl)amino)ethanol is a complex organic compound that belongs to the class of purine derivatives This compound features a purine ring system substituted with a cyclohexylamino group and an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(Cyclohexylamino)-9-methyl-9H-purin-2-yl)amino)ethanol typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the cyclohexylamino group and the ethanolamine moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization is crucial to achieve the required quality standards for further applications.
Chemical Reactions Analysis
Types of Reactions
2-((6-(Cyclohexylamino)-9-methyl-9H-purin-2-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The ethanolamine moiety can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted ethanolamine derivatives.
Scientific Research Applications
2-((6-(Cyclohexylamino)-9-methyl-9H-purin-2-yl)amino)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-((6-(Cyclohexylamino)-9-methyl-9H-purin-2-yl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler compound with a cyclohexyl group attached to an amino group.
Ethanolamine: A compound with both a primary amine and a primary alcohol group.
Purine Derivatives: Various compounds with modifications on the purine ring system.
Uniqueness
2-((6-(Cyclohexylamino)-9-methyl-9H-purin-2-yl)amino)ethanol is unique due to its combination of a purine core with a cyclohexylamino group and an ethanolamine moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
925254-30-4 |
|---|---|
Molecular Formula |
C14H22N6O |
Molecular Weight |
290.36 g/mol |
IUPAC Name |
2-[[6-(cyclohexylamino)-9-methylpurin-2-yl]amino]ethanol |
InChI |
InChI=1S/C14H22N6O/c1-20-9-16-11-12(17-10-5-3-2-4-6-10)18-14(15-7-8-21)19-13(11)20/h9-10,21H,2-8H2,1H3,(H2,15,17,18,19) |
InChI Key |
OCOYCFFDDJIZKR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C(N=C(N=C21)NCCO)NC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


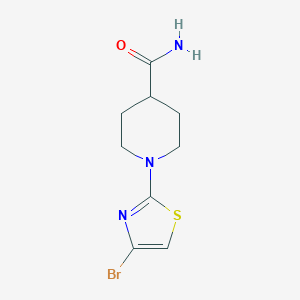
![3-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]quinazolin-4-one](/img/structure/B15063106.png)
![(2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl acetate](/img/structure/B15063112.png)
![Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carboxylate](/img/structure/B15063123.png)
![2-Bromo-7-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15063124.png)
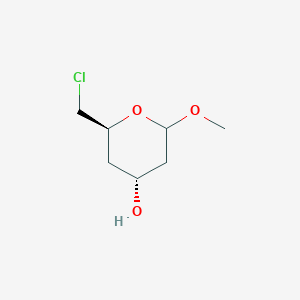
![7-Iodo-2-methylbenzo[d]thiazol-6-amine](/img/structure/B15063129.png)
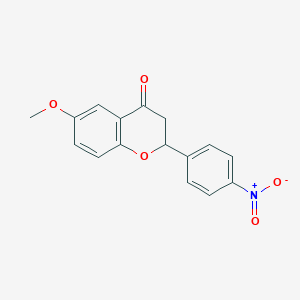
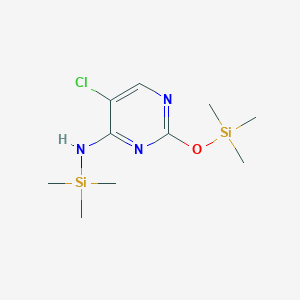
![3'-(3,4-dimethoxyphenyl)spiro[3H-indene-2,2'-oxirane]-1-one](/img/structure/B15063157.png)

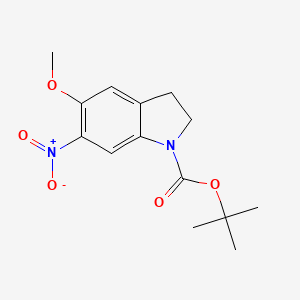
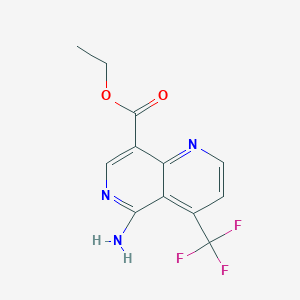
![3A-(4-methoxyphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B15063195.png)
